molecular formula C21H15NO6 B2820277 ethyl 3-(2-oxo-2H-chromene-3-amido)-1-benzofuran-2-carboxylate CAS No. 477500-84-8

ethyl 3-(2-oxo-2H-chromene-3-amido)-1-benzofuran-2-carboxylate

Cat. No.: B2820277
CAS No.: 477500-84-8
M. Wt: 377.352
InChI Key: FOGYDKVDVXIMDH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of both chromene and benzofuran moieties, which are known for their diverse biological activities. The chromene structure is a fused ring system containing a benzene ring and a pyran ring, while the benzofuran structure consists of a benzene ring fused to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-oxo-2H-chromene-3-amido)-1-benzofuran-2-carboxylate typically involves multi-step reactions. One common method starts with the preparation of ethyl 2-oxo-2H-chromene-3-carboxylate, which is then reacted with appropriate reagents to introduce the benzofuran moiety. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate is unique due to its combined chromene and benzofuran moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic effects compared to compounds with only one of these moieties .

Properties

IUPAC Name

ethyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6/c1-2-26-21(25)18-17(13-8-4-6-10-16(13)27-18)22-19(23)14-11-12-7-3-5-9-15(12)28-20(14)24/h3-11H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGYDKVDVXIMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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